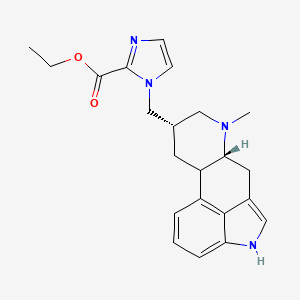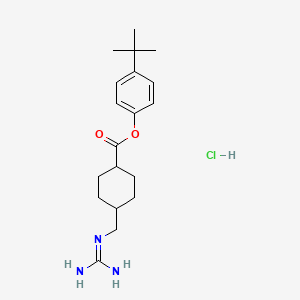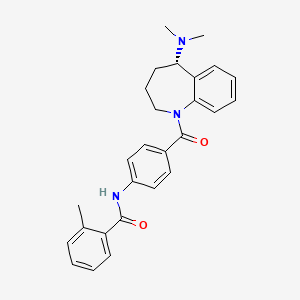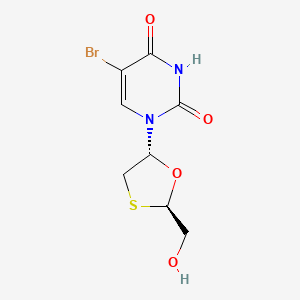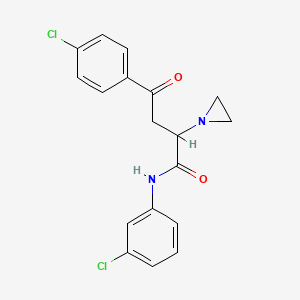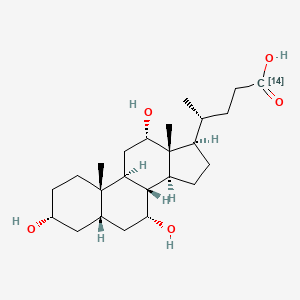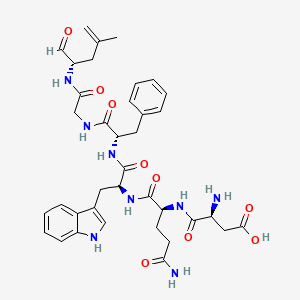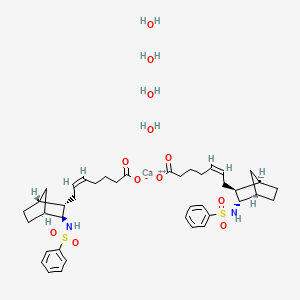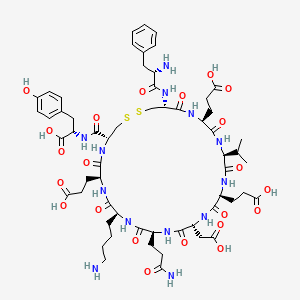
Cdr3.ame(85-91)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdr3.ame(85-91) is a synthetic peptide analog derived from the complementarity determining region 3 (CDR3) of the D1 domain of the human CD4 molecule. This compound has been designed to mimic the structure and function of the natural CDR3 region, which plays a crucial role in the interaction between CD4 and major histocompatibility complex class II (MHC II) molecules. The synthetic analog has been modified to enhance its stability and binding affinity, making it a valuable tool for studying CD4-MHC II interactions and T cell activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.ame(85-91) involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of Cdr3.ame(85-91) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .
Analyse Chemischer Reaktionen
Types of Reactions
Cdr3.ame(85-91) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to the CD4 molecule on T cells .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers
Purification: HPLC
Major Products Formed
The major product formed from the synthesis of Cdr3.ame(85-91) is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .
Wissenschaftliche Forschungsanwendungen
Cdr3.ame(85-91) has a wide range of applications in scientific research:
Immunology: Used to study CD4-MHC II interactions and T cell activation mechanisms.
Drug Development: Explored as a potential therapeutic agent for modulating immune responses and treating autoimmune diseases.
Structural Biology: Utilized in structural studies to understand the conformational properties of the CD4 molecule and its interactions with other proteins.
Wirkmechanismus
Cdr3.ame(85-91) exerts its effects by binding specifically to the CD4 molecule on CD4+ T cells. This binding interferes with the normal interaction between CD4 and MHC II molecules, thereby blocking T cell activation and subsequent immune responses. The compound forms a heteromeric complex with CD4, which prevents the formation of higher-order complexes required for efficient T cell activation .
Vergleich Mit ähnlichen Verbindungen
Cdr3.ame(85-91) can be compared with other synthetic peptide analogs derived from different regions of the CD4 molecule:
Cdr2.ame(50-55): Another synthetic analog derived from the CDR2 region of CD4, which also inhibits CD4-MHC II interactions but with different binding affinities and specificities.
The uniqueness of Cdr3.ame(85-91) lies in its specific modification to enhance stability and binding affinity, making it a more effective tool for studying and modulating CD4-related immune functions .
Eigenschaften
CAS-Nummer |
174490-51-8 |
|---|---|
Molekularformel |
C59H83N13O22S2 |
Molekulargewicht |
1390.5 g/mol |
IUPAC-Name |
(2S)-2-[[(4R,7S,10S,13S,16R,19S,22S,25S,28R)-10-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-28-[[(2S)-2-amino-3-phenylpropanoyl]amino]-7,19,25-tris(2-carboxyethyl)-16-(carboxymethyl)-6,9,12,15,18,21,24,27-octaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C59H83N13O22S2/c1-29(2)48-58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31)28-96-95-27-41(56(90)66-38(54(88)72-48)18-22-46(79)80)70-49(83)33(61)24-30-8-4-3-5-9-30/h3-5,8-9,11-14,29,33-42,48,73H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39+,40-,41-,42-,48-/m0/s1 |
InChI-Schlüssel |
GWEOOQJZLYVHRL-HTXVAIKNSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
